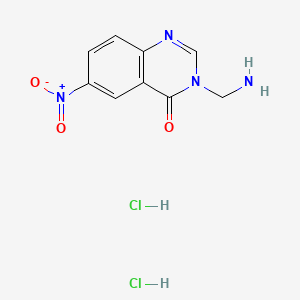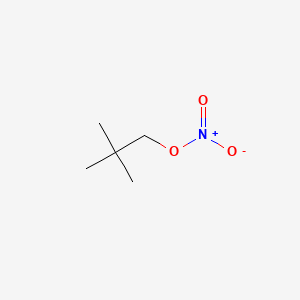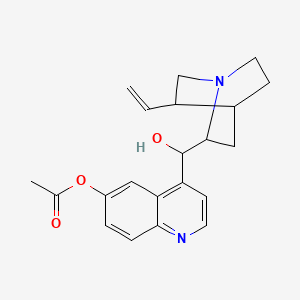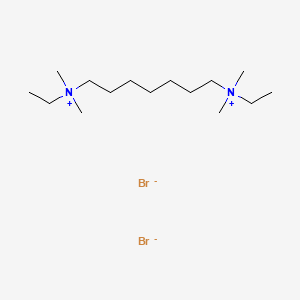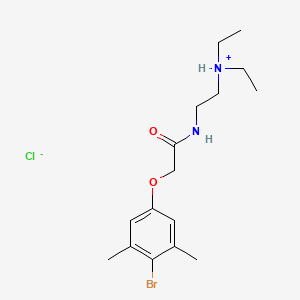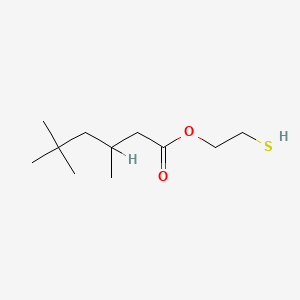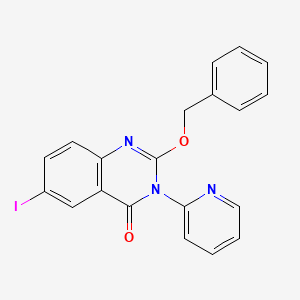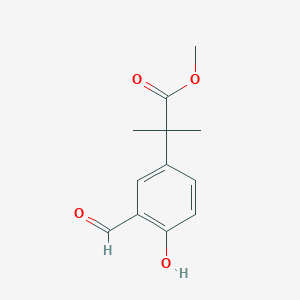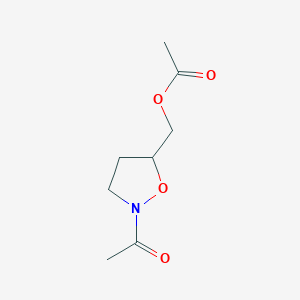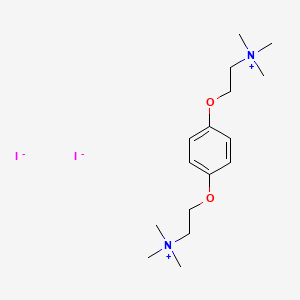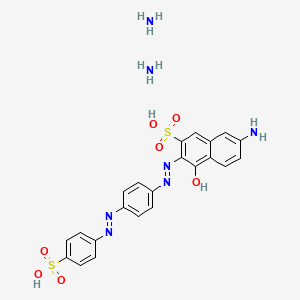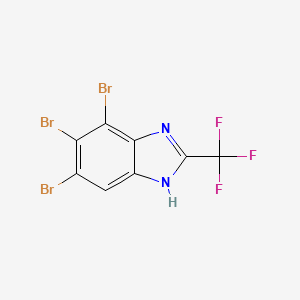
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3. It is a colorless to light yellow solid and is known for its unique properties and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris-(2-Mercaptoethanolato-o,s)antimony can be synthesized by reacting antimony hydroxide with 2-mercaptoethanol. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Sb(OH)3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3H2O
The reaction is carried out in a suitable solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of tris-(2-Mercaptoethanolato-o,s)antimony follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states or elemental antimony.
Substitution: The mercaptoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce a variety of antimony complexes .
Scientific Research Applications
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of antimony nanoparticles and other antimony-containing compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, affecting their function. This interaction can lead to the inhibition of bacterial and fungal growth, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Antimony tris(2-hydroxyethylmercaptide)
- Antimony tris(2-mercaptoethanolate)
- Antimony tris(2-mercaptoethanolato-O,S)
Uniqueness
Tris-(2-Mercaptoethanolato-o,s)antimony is unique due to its specific ligand arrangement and the resulting properties.
Properties
CAS No. |
70969-69-6 |
|---|---|
Molecular Formula |
C6H15O3S3Sb |
Molecular Weight |
353.1 g/mol |
IUPAC Name |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
InChI Key |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
Canonical SMILES |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



